5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula . This compound belongs to the imidazolidine-2,4-dione family, which is recognized for its diverse chemical and biological properties. The structure features a phenyl group and a pyridinyl group attached to the imidazolidine ring, making it a valuable building block in organic synthesis and pharmaceutical research. Its unique structure allows for various chemical modifications, enhancing its utility in scientific research and applications.
The synthesis of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of phenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with urea or its derivatives. This reaction is often catalyzed by acetic acid and conducted under reflux conditions to ensure optimal yields.
In industrial settings, production may utilize continuous flow reactors to enhance yield and purity. Techniques such as recrystallization and chromatography are employed for purification, ensuring high-quality products suitable for further applications.
The molecular structure of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione can be described by the following data:
Property | Value |
---|---|
CAS Number | 54743-30-5 |
Molecular Formula | |
Molecular Weight | 253.26 g/mol |
IUPAC Name | 5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione |
InChI Key | VYUUHZBFLMZUHW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=NC=C3 |
The compound features an imidazolidine core with two carbonyl groups at positions 2 and 4, contributing to its reactivity and potential biological activity.
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions including:
For these reactions, common reagents include:
These reactions lead to various substituted imidazolidine derivatives that can be further utilized in synthesizing more complex molecules.
The mechanism of action of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The precise molecular targets and pathways are subjects of ongoing research aimed at elucidating its potential biological activities .
The physical and chemical properties of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in various chemical environments and applications in research .
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several scientific applications:
The compound's versatility makes it an important subject of study across various scientific disciplines .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0